2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide is a chemical compound with a molecular formula of C13H14N4O2S.
Preparation Methods
The synthesis of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide typically involves the reaction of 4-amino-6-hydroxy-2-pyrimidinethiol with N-methyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide can be compared with other similar compounds such as 2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide and 2-[(2-amino-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide These compounds share similar structural features but may differ in their biological activities and applications
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h2-7H,8H2,1H3,(H3,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIZOEQPTTUHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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